Methyl 3-hydroxy-2,6-dimethylpyridine-4-carboxylate
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Overview
Description
Methyl 3-hydroxy-2,6-dimethylpyridine-4-carboxylate is an organic compound belonging to the pyridine family This compound is characterized by a pyridine ring substituted with hydroxyl, methyl, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2,6-dimethylpyridine-4-carboxylate typically involves the reaction of 2,6-dimethylpyridine with appropriate reagents to introduce the hydroxyl and carboxylate groups. One common method involves the hydroxylation of 2,6-dimethylpyridine followed by esterification to form the methyl ester. The reaction conditions often include the use of oxidizing agents and acidic or basic catalysts to facilitate the hydroxylation and esterification steps.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2,6-dimethylpyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the carboxylate group to an alcohol.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Methyl 3-hydroxy-2,6-dimethylpyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-hydroxy-2,6-dimethylpyridine-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The hydroxyl and carboxylate groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-methylpyridine-4-carboxylate
- 2,6-Dimethylpyridine-4-carboxylate
- 3-Hydroxy-4-methylpyridine
Uniqueness
Methyl 3-hydroxy-2,6-dimethylpyridine-4-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
848598-77-6 |
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Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 3-hydroxy-2,6-dimethylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-5-4-7(9(12)13-3)8(11)6(2)10-5/h4,11H,1-3H3 |
InChI Key |
VPLYYVQHPVBIMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)O)C(=O)OC |
Origin of Product |
United States |
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